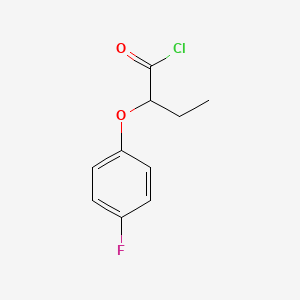![molecular formula C9H7BrN2O2 B3086571 Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 1159982-21-4](/img/structure/B3086571.png)
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” is characterized by the presence of a pyrrole ring and a pyridine ring . The InChI code for this compound is1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3 . Physical And Chemical Properties Analysis
“Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” is a light-yellow solid with a molecular weight of 255.07 . It should be stored at 0-8°C .Applications De Recherche Scientifique
FGFR Inhibition for Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate and its derivatives have been investigated as potent FGFR inhibitors. Compound 4h, for instance, exhibits significant inhibitory activity against FGFR1–4 isoforms, making it a promising lead compound for cancer therapeutics .
Breast Cancer Treatment
In vitro studies have shown that compound 4h inhibits breast cancer cell proliferation (specifically 4T1 cells) and induces apoptosis. Additionally, it significantly reduces cell migration and invasion. These findings highlight its potential as an anti-breast cancer agent .
Blood Glucose Reduction
Interestingly, certain pyrrolo[2,3-b]pyridine derivatives, including Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate, have been evaluated for their ability to reduce blood glucose levels. This property could be beneficial in managing conditions such as hyperglycemia, type 1 diabetes, and insulin resistance .
Cardiovascular Diseases and Hypertension
While more research is needed, the efficacy of these compounds in reducing blood glucose suggests potential applications in cardiovascular diseases and hypertension. Further investigations may reveal additional benefits in this area .
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate can serve as a starting material for the synthesis of related compounds. For instance, by reacting it with specific aldehydes, researchers have obtained 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines. These derivatives may have diverse biological activities .
Lead Compound for Optimization
Given its low molecular weight, compound 4h is an appealing lead compound for further optimization. Researchers can explore modifications to enhance its efficacy, safety, and pharmacokinetic properties .
Safety and Hazards
The safety information for “Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” indicates that it is a hazardous compound. It has been assigned the GHS07 pictogram, and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
The future directions for the research and development of “Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in cancer therapy . Additionally, more research is needed to understand the synthesis process, chemical reactions, and mechanism of action of these compounds .
Mécanisme D'action
Target of Action
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate and its derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate inhibits this process, thereby inhibiting the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the compound is stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could influence its stability and efficacy.
Propriétés
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-5-6(10)2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBVDMKJKDVZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B3086493.png)
![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/structure/B3086496.png)

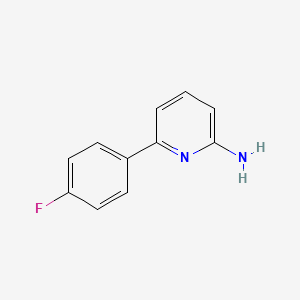
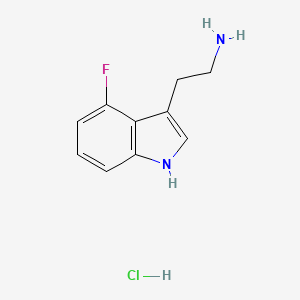
![6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3086539.png)

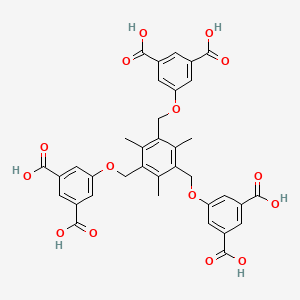
![1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3086577.png)

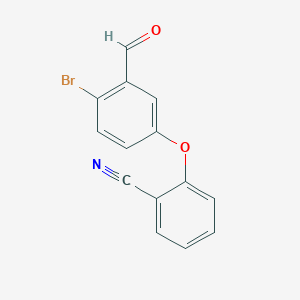
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)
